Extended Plasma Elimination Half-Life: 4.1 Hours vs. 2.9 Hours for L-DOPA
In a direct head-to-head pharmacokinetic study by Atlas (2016), administration of L-DOPA-amide (DopAmide) to rats resulted in a plasma elimination half-life (t₁/₂) of L-DOPA of 4.1 hours, compared to 2.9 hours following administration of an equimolar dose of L-DOPA itself [1]. This represents a 41% prolongation of systemic L-DOPA exposure. The extended half-life is attributed to the requirement for rate-limiting enzymatic hydrolysis of the amide bond by aminopeptidases before L-DOPA becomes available for decarboxylation or metabolism [1].
| Evidence Dimension | Plasma elimination half-life (t₁/₂) of derived L-DOPA |
|---|---|
| Target Compound Data | t₁/₂ = 4.1 h |
| Comparator Or Baseline | L-DOPA (CAS 59-92-7): t₁/₂ = 2.9 h |
| Quantified Difference | +1.2 h (41% longer half-life) |
| Conditions | Rat model; equimolar dosing; plasma L-DOPA concentration measured by HPLC |
Why This Matters
A 41% longer effective half-life translates to reduced dosing frequency and attenuated pulsatile dopaminergic stimulation, the root cause of L-DOPA-induced dyskinesias, making this compound the preferred research tool for sustained-release PD models.
- [1] Atlas D. DopAmide: Novel, Water-Soluble, Slow-Release l-dihydroxyphenylalanine (l-DOPA) Precursor Moderates l-DOPA Conversion to Dopamine and Generates a Sustained Level of Dopamine at Dopaminergic Neurons. CNS Neurosci Ther. 2016;22:461-467. doi:10.1111/cns.12518. View Source
